molecular formula C10H10N2 B1346654 3-Methyl-5-phenyl-1H-pyrazole CAS No. 3347-62-4

3-Methyl-5-phenyl-1H-pyrazole

Cat. No. B1346654
CAS RN: 3347-62-4
M. Wt: 158.2 g/mol
InChI Key: QHRSESMSOJZMCO-UHFFFAOYSA-N
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Description

3-Methyl-5-phenyl-1H-pyrazole is a compound with the molecular formula C10H10N2 . It is a member of pyrazoles, a class of five-membered heterocycles . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems .


Synthesis Analysis

Pyrazoles are often synthesized via the condensation of appropriate substituted aldehydes and acetophenones, suitable chalcones, and hydrazine hydrate in absolute ethanol in the presence of drops of glacial acetic acid . For instance, 3-Methyl-5-phenyl-1H-pyrazole can be prepared by the condensation reaction of different 3-formyl-2-phenylindole derivatives and 3-methyl-1-phenyl-2-pyrazoline-5-one .


Molecular Structure Analysis

The molecular structure of 3-Methyl-5-phenyl-1H-pyrazole is characterized by a five-membered heterocyclic ring containing two nitrogen atoms . The compound exhibits tautomerism, a phenomenon that may influence its reactivity . The tautomeric and conformational preferences of pyrazoles are therefore of utmost relevance .


Chemical Reactions Analysis

Pyrazoles are known to exhibit a wide range of chemical reactivities. They are often used as starting materials for the preparation of more complex heterocyclic systems . For instance, 5-Amino-3-methyl-1-phenylpyrazole is an aminopyrazole derivative that reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield complex compounds .


Physical And Chemical Properties Analysis

3-Methyl-5-phenyl-1H-pyrazole has a molecular weight of 158.20 g/mol . More detailed physical and chemical properties would require specific experimental measurements or computational predictions.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals . For example, N-alkyl pyrazoles demonstrate a wide range of biological activity . A new method for the N-alkylation of pyrazoles has been developed using trichloroacetimidate electrophiles and a Brønsted acid catalyst . These reactions provide ready access to N-alkyl pyrazoles which are present in a variety of medicinally relevant lead structures .

Antioxidant and Medication for Stroke and ALS

1-phenyl-3-methyl-5-pyrazolone, also known as Edaravone (Radicava), is a novel antioxidant and an intravenous medication used to help with recovery following a stroke and to treat amyotrophic lateral sclerosis (ALS) .

Synthesis of Condensed Heterocyclic Systems

3 (5)-Aminopyrazoles, which include “3-Methyl-5-phenyl-1H-pyrazole”, are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines .

Biological Affinities

Some compounds related to “3-Methyl-5-phenyl-1H-pyrazole” have shown significant biological affinities . For example, compound 13 had the highest antipromastigote activity (IC 50 = 0.018 µg/mL), which is about 174- and 2.6-fold more active than miltefosine and amphotericin B deoxycholate, respectively .

Structural Diversity in Pharmaceutical Industry

Azoles, including pyrazoles, provide structural diversity along the various classes of azoles and a wide range of applications in major fields, including in the pharmaceutical industry .

Future Directions

Future research on 3-Methyl-5-phenyl-1H-pyrazole and related compounds may focus on further exploring their tautomeric and conformational preferences, as these can influence both their reactivity and biological activities . Additionally, the development of new synthetic methods and the investigation of their potential applications in medicinal chemistry are promising directions .

properties

IUPAC Name

5-methyl-3-phenyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-8-7-10(12-11-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRSESMSOJZMCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90187117
Record name 1H-Pyrazole,3-methyl-5-phenyl-
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Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

5.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828522
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-Methyl-5-phenyl-1H-pyrazole

CAS RN

3347-62-4
Record name 3-Methyl-5-phenylpyrazole
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Record name 3-Methyl-5-phenyl-1H-pyrazole
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Record name 1H-Pyrazole,3-methyl-5-phenyl-
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Record name 3-methyl-5-phenyl-1H-pyrazole
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Record name 3-METHYL-5-PHENYL-1H-PYRAZOLE
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Synthesis routes and methods I

Procedure details

Hydrazine hydrate (9.0 mL, 99 mmol, 35 wt. % in H2O; 0.64 equiv) was added to a solution of benzoylacetone (25.00 g, 154.1 mmol, 1 equiv) in ethanol (250 mL). After stirring 14 h, more hydrazine hydrate (8.0 mL, 88 mmol, 0.57 equiv) was added. After 2 h, the reaction solution was concentrated (95° C.) to give the title compound as a white solid (24.31 g, 99.7%). HRMS Calculated for C10H11N2: m/z 159.0922. Found: 159.0917.
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Yield
99.7%

Synthesis routes and methods II

Procedure details

To a solution of acetophenone (10 g, 83 mmol) in anhydrous toluene (10 mL) was added LiHMDS (1.0 M in THF, 83 mL, 83 mmol) via syringe at 0° C. under argon. After 5 min, acetyl chloride (6.53 g, 83 mmol) was added in one portion via syringe. The ice bath was removed and glacial AcOH (5 mL), EtOH (50 mL), and hydrazine hydrate (12.50 g, 250 mmol) were added. The mixture was refluxed for 2 h. After cooled to room temperature, the reaction was neutralized to pH 7 by adding 1.0 M NaOH solution. The mixture was extracted with EtOAc, washed with brine, dried over MgSO4, and concentrated. The residue was purified by silica gel column chromatography to give the title compound as a pale yellow oil (12.05 g). LCMS m/z=159.0 [M+H]+; 1H NMR (400 MHz, DMSO-d6) δ ppm 2.25 (s, 3H), 6.42 (s, 1H), 7.20-7.44 (m, 3H), 7.67-7.82 (m, 2H), 12.53 (bs, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
83 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6.53 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
12.5 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
S Naveen, K Kumara, AD Kumar, KA Kumar… - Journal of Molecular …, 2021 - Elsevier
… In the present work, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was prepared by Knoevenagel condensation reaction. The title compound was …
Number of citations: 22 www.sciencedirect.com
H He - Acta Crystallographica Section E: Structure Reports …, 2011 - scripts.iucr.org
The title compound, [Cu4Cl6O(C10H10N2)4], contains four CuII atoms which are bridged by six chloride anions. The central O atom is located on a crystallographic fourfold roto-…
Number of citations: 4 scripts.iucr.org
XG Li, MM Gao, SW Ng - Acta Crystallographica Section E: Structure …, 2012 - scripts.iucr.org
Copper nitrate in methanol solution cleaves the N—Cmethanol bond when reacted with 3-methyl-5-phenylpyrazole-1-methanol to yield the centrosymmetric dinuclear title compound, […
Number of citations: 1 scripts.iucr.org
H He, AG Sykes - Acta Crystallographica Section E: Structure …, 2007 - scripts.iucr.org
… 3-methyl-5-phenyl-1H-pyrazole has been widely used as starting material for the preparation of the trispyrazolylborate anion, and as a very good ligand for modeling complexes of …
Number of citations: 2 scripts.iucr.org
VN Sonar, S Parkin, PA Crooks - Acta Crystallographica Section C …, 2004 - scripts.iucr.org
The title compound, C16H12Cl2N2, crystallizes in the centrosymmetric space group P21/c. Two independent but chemically identical molecules comprise the asymmetric unit and in …
Number of citations: 2 scripts.iucr.org
H Al-Difar, K Darwish, B Baaiu - Libyan Journal of Science …, 2017 - journals.uob.edu.ly
In recent years there has been an increasing interest in the chemistry of pyrazoles because of their biological importance. Their long history of application in the pharmaceutical and …
Number of citations: 2 journals.uob.edu.ly
XG Li, MM Gaob - core.ac.uk
Copper nitrate in methanol solution cleaves the N—Cmethanol bond when reacted with 3-methyl-5-phenylpyrazole-1-methanol to yield the centrosymmetric dinuclear title compound,[…
Number of citations: 0 core.ac.uk
M Garai, M Mahato, Y Hong, V Rozyyev, U Jeong… - 2021 - repository.kaust.edu.sa
CCDC 1996618: Experimental Crystal Structure Determination : 1,1'-(naphthalene-1,5-diyl)bis(3-methyl-5-phenyl-1H-pyrazole) … CCDC 1996618: Experimental Crystal Structure Determination : 1,1'-(naphthalene-1,5-diyl)bis(3-methyl-5-phenyl-1H-pyrazole) …
Number of citations: 0 repository.kaust.edu.sa
KS Singh, RR Goankar, K Banerjee… - Monatshefte für Chemie …, 2023 - Springer
… derivative, namely, 3-methyl-5-phenyl-1H-pyrazole (1) … derivative, namely, 3-methyl-5-phenyl-1H-pyrazole (1) with … -1-propyne and 3-methyl-5-phenyl-1H-pyrazole (1) gave 4ba …
Number of citations: 3 link.springer.com
R Aggarwal, G Sumran, RM Claramunt, D Sanz… - Journal of Molecular …, 2009 - Elsevier
… in the formation of a single isomer of a fused pyrazol-1′-ylpyrazolopyrimidine 10b that may have the structures I, II, III or IV (Scheme 4), along with 3-methyl-5-phenyl-1H-pyrazole as …
Number of citations: 3 www.sciencedirect.com

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